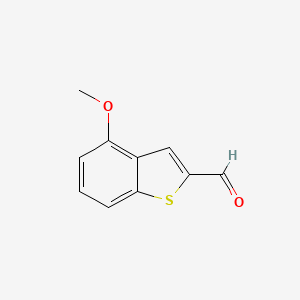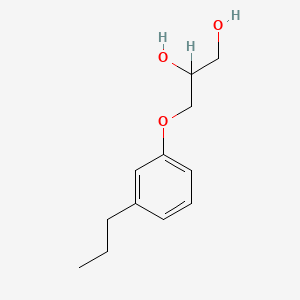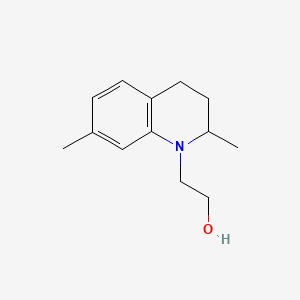
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline core.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the quinoline ring.
Aplicaciones Científicas De Investigación
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.
Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.
Mecanismo De Acción
The mechanism by which 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- exerts its effects involves the inhibition of specific enzymes. These enzymes are crucial for various cellular processes, including DNA synthesis and cell division. By inhibiting these enzymes, the compound can modulate cellular functions and potentially inhibit tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-.
2-Methylquinoline: A similar compound with a methyl group at the 2-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
53817-43-9 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-5-12-6-4-11(2)14(7-8-15)13(12)9-10/h3,5,9,11,15H,4,6-8H2,1-2H3 |
Clave InChI |
JJFPYZKCNAYLFT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1CCO)C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



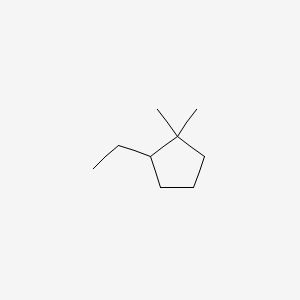
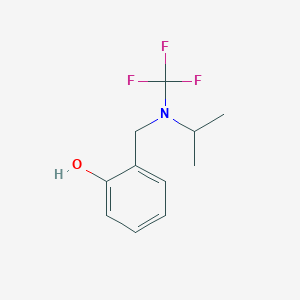
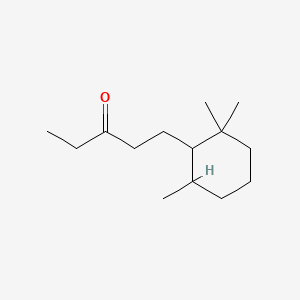
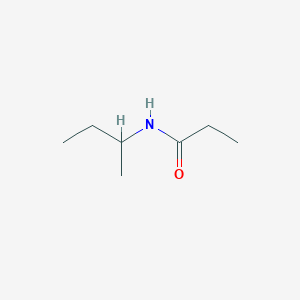
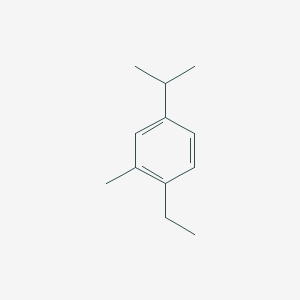
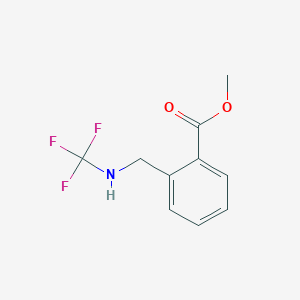

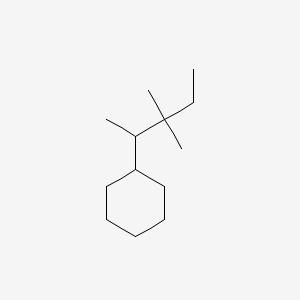

![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

